Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Basic Properties of 5-(3-methoxyphenyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-(3-methoxyphenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a privileged scaffold, widely recognized as a robust bioisostere for carboxylic acids, enhancing crucial drug-like properties such as metabolic stability and lipophilicity.[1][2][3] This document details the synthesis, physicochemical characteristics, spectroscopic profile, and potential therapeutic applications of this compound, offering a foundational resource for researchers and professionals in drug discovery and development.
Introduction: The Significance of the Tetrazole Scaffold
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[4] Their unique electronic and structural characteristics make them invaluable in pharmaceutical design. The acidic proton on the 1H-tetrazole ring closely mimics the pKa of a carboxylic acid, allowing it to participate in similar hydrogen bonding interactions with biological targets.[1][5] However, the tetrazole group is significantly more resistant to metabolic reduction than a carboxylic acid, a feature that can greatly improve a drug candidate's pharmacokinetic profile.
This has led to the incorporation of the tetrazole moiety into numerous marketed drugs for a wide range of diseases, including hypertension, bacterial infections, and cancer.[1][2][3][4] 5-(3-methoxyphenyl)-1H-tetrazole (Figure 1) serves as a key building block in this field, combining the advantageous properties of the tetrazole ring with the frequently occurring methoxyphenyl motif found in many bioactive molecules.
Figure 1: Chemical Structure of 5-(3-methoxyphenyl)-1H-tetrazole
Synthesis and Reaction Mechanism
The predominant method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10] This approach is highly efficient and versatile for creating a diverse library of tetrazole derivatives.
General Synthetic Pathway
The synthesis of 5-(3-methoxyphenyl)-1H-tetrazole is typically achieved by reacting 3-methoxybenzonitrile with sodium azide. The reaction often requires a catalyst to proceed efficiently and safely, avoiding the use of the highly toxic and explosive hydrazoic acid.[5][11] Lewis acids or solid acid catalysts like silica sulfuric acid are commonly employed to facilitate the cycloaddition.[1][9][11] The use of a catalyst enhances reaction rates and yields, making the process more suitable for laboratory and industrial-scale synthesis.
Caption: General workflow for the synthesis of 5-(3-methoxyphenyl)-1H-tetrazole.
Physicochemical Properties
The physicochemical properties of 5-(3-methoxyphenyl)-1H-tetrazole are crucial for its application in drug design. Its solid-state characteristics and acidic nature are of primary importance.
| Property | Value | Source(s) |
| Appearance | White solid | [9][11] |
| Melting Point | 156–158 °C | [9][11] |
| Molecular Formula | C₈H₈N₄O | [6][7] |
| Molecular Weight | 176.18 g/mol | [6] |
| XlogP (Predicted) | 1.1 | [7] |
Tautomerism
A key feature of 5-substituted-1H-tetrazoles is the existence of two tautomeric forms: the 1H- and 2H-tautomers.[1][4] In solution, these forms are in equilibrium. This tautomerism is fundamental to the molecule's ability to act as a carboxylic acid bioisostere, as the acidic proton can reside on different nitrogen atoms, influencing its hydrogen bonding capabilities.
Caption: Tautomeric equilibrium of 5-(3-methoxyphenyl)-1H-tetrazole.
Spectroscopic Characterization: A Self-Validating System
The definitive identification of 5-(3-methoxyphenyl)-1H-tetrazole relies on a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating dataset that confirms the molecular structure and purity with high confidence. The causality behind this multi-pronged approach is to mitigate the risk of misidentification; for instance, while ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and mass spectrometry confirms the overall molecular weight.
| Technique | Observed Data | Source(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 16.88 (brs, 1H, N-H), 7.64–7.62 (m, 1H, Ar-H), 7.60–7.59 (m, 1H, Ar-H), 7.53 (t, J=8.05 Hz, 1H, Ar-H), 7.17 (ddd, J=0.8, 2.55, 3.4 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) | [9][11] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 159.7, 155.0, 130.6, 125.2, 119.1, 117.0, 112.0, 55.3 | [9][11] |
| IR (cm⁻¹) | 2843, 1711, 1564, 1490 | [9][11] |
| ESI-MS (m/z) | 175 [M-H]⁻ | [7][9][11] |
Applications and Biological Relevance
5-substituted-1H-tetrazoles are versatile pharmacophores utilized across numerous therapeutic areas.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5][12]
While specific bioactivity data for the parent 5-(3-methoxyphenyl)-1H-tetrazole is not extensively published, its structural motifs are present in compounds with known pharmacological effects. For example, related methoxyphenyl-substituted triazoles and tetrazoles have been investigated as:
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX).[13]
-
Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[14]
-
Antimitotic Agents: Designed as tubulin polymerization inhibitors for breast cancer therapy.[15][16]
The combination of the metabolically stable tetrazole ring and the methoxyphenyl group makes this compound a highly attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Detailed Experimental Protocol: Synthesis
This protocol describes a reliable and reproducible method for the synthesis of 5-(3-methoxyphenyl)-1H-tetrazole, adapted from established literature procedures.[9][11]
Materials and Reagents
-
3-Methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid (as catalyst)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Petroleum Ether
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup: To a solution of 3-methoxybenzonitrile (1.0 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and a catalytic amount of silica sulfuric acid.
-
Heating: Heat the reaction mixture to reflux and maintain for the time specified by reaction monitoring (e.g., via TLC) until the starting nitrile is consumed.
-
Quenching and Acidification: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Acidify the aqueous solution to pH ~2 by the slow addition of aqueous HCl. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield 5-(3-methoxyphenyl)-1H-tetrazole as a white solid.[11]
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 4 (NMR, IR, MS).
Conclusion
5-(3-methoxyphenyl)-1H-tetrazole is a fundamentally important heterocyclic compound with a well-defined synthesis and distinct physicochemical and spectroscopic properties. Its primary value lies in its role as a bioisosteric mimic of carboxylic acids, offering improved metabolic stability for drug candidates. The straightforward synthesis and the proven utility of its core scaffolds in various therapeutic contexts establish this molecule as a crucial building block for modern medicinal chemistry research. This guide provides the foundational knowledge necessary for its effective synthesis, characterization, and application in the pursuit of novel therapeutics.
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